2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-[3-methoxy-4-(3-methylbutoxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
2-(4,5-DIMETHYL-1,3-THIAZOL-2-YL)-1-[3-METHOXY-4-(3-METHYLBUTOXY)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound features a thiazole ring, a chromeno-pyrrole system, and various substituents that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-DIMETHYL-1,3-THIAZOL-2-YL)-1-[3-METHOXY-4-(3-METHYLBUTOXY)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step organic reactions. The process may start with the preparation of the thiazole ring, followed by the construction of the chromeno-pyrrole system. Key steps may include:
Formation of the Thiazole Ring: This can be achieved through the condensation of appropriate aldehydes with thiourea under acidic conditions.
Construction of the Chromeno-Pyrrole System: This involves cyclization reactions, often using catalysts and specific reaction conditions to ensure the correct formation of the fused ring system.
Substitution Reactions: Introduction of the methoxy and methylbutoxy groups through nucleophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the methoxy group.
Reduction: Reduction reactions can target the carbonyl groups within the chromeno-pyrrole system.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to alcohols or amines.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Biological Probes: The compound can be used in the development of probes for studying biological systems.
Medicine
Drug Development:
Industry
Material Science: Use in the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism by which 2-(4,5-DIMETHYL-1,3-THIAZOL-2-YL)-1-[3-METHOXY-4-(3-METHYLBUTOXY)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE exerts its effects depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds with similar thiazole rings.
Chromeno-Pyrrole Systems: Other compounds featuring the chromeno-pyrrole fused ring system.
Uniqueness
The uniqueness of 2-(4,5-DIMETHYL-1,3-THIAZOL-2-YL)-1-[3-METHOXY-4-(3-METHYLBUTOXY)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C28H28N2O5S |
---|---|
Molecular Weight |
504.6 g/mol |
IUPAC Name |
2-(4,5-dimethyl-1,3-thiazol-2-yl)-1-[3-methoxy-4-(3-methylbutoxy)phenyl]-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C28H28N2O5S/c1-15(2)12-13-34-21-11-10-18(14-22(21)33-5)24-23-25(31)19-8-6-7-9-20(19)35-26(23)27(32)30(24)28-29-16(3)17(4)36-28/h6-11,14-15,24H,12-13H2,1-5H3 |
InChI Key |
DOAGBIAZDBENFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC(=C(C=C5)OCCC(C)C)OC)C |
Origin of Product |
United States |
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